

Analytical methods for 2-Propoxyaniline hydrochloride characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Propoxyaniline hydrochloride*

Cat. No.: *B1644150*

[Get Quote](#)

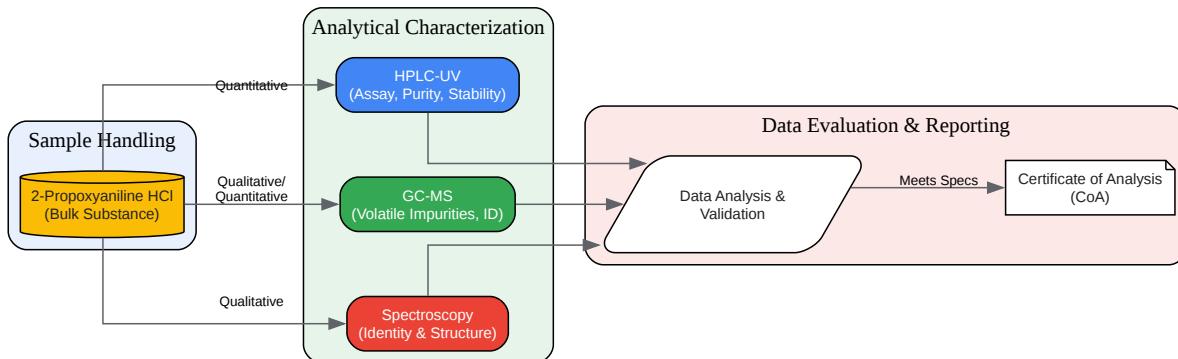
An Application Note on the Analytical Characterization of **2-Propoxyaniline Hydrochloride**

Abstract

This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of **2-propoxyaniline hydrochloride** (CAS 4469-78-7), a key chemical intermediate.[1][2][3] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and regulatory compliance. This document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring that each protocol functions as a self-validating system. The methods detailed include High-Performance Liquid Chromatography (HPLC) for assay and purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and various spectroscopic techniques (FTIR, NMR, UV-Vis) for identity confirmation and structural elucidation. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Introduction: The Analytical Imperative

2-Propoxyaniline hydrochloride is an aromatic amine derivative used in various chemical syntheses. The purity, identity, and stability of this raw material are critical as they directly impact the quality, safety, and efficacy of the final product. A multi-faceted analytical approach is therefore not merely a quality control checkpoint but a foundational component of process development and regulatory submission. This guide presents a suite of validated methods to build a comprehensive analytical profile of **2-propoxyaniline hydrochloride**.


Physicochemical Characterization

A foundational understanding of the molecule's physical and chemical properties is paramount before commencing any analytical work. These properties influence sample preparation, method selection, and storage conditions.

Property	Value	Source
CAS Number	4469-78-7	[1] [2]
Molecular Formula	$C_9H_{13}NO \cdot HCl$ (or $C_9H_{14}ClNO$)	[1] [7]
Molecular Weight	187.67 g/mol	[1] [7]
Appearance	White or faintly yellowish crystalline powder	[8]
Melting Point	142°C (for free base), 177- 179°C (for hydrochloride salt)	[1]
Boiling Point	249.3°C at 760 mmHg (for free base)	[1]
Solubility	Very soluble in water, freely soluble in ethanol	[8]

Overall Analytical Workflow

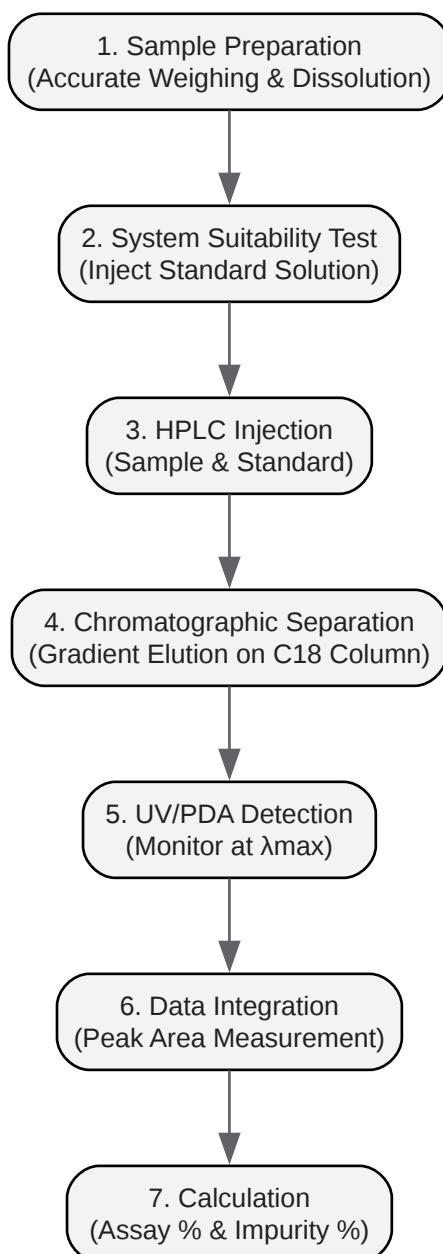
A systematic approach ensures all critical quality attributes of **2-propoxyaniline hydrochloride** are assessed. The workflow integrates chromatographic separation for purity and assay with spectroscopic analysis for identity and structure confirmation.

[Click to download full resolution via product page](#)

Caption: High-level analytical workflow for 2-propoxyaniline HCl.

Chromatographic Methods: Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) by separating the main component from any impurities.


High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

A reversed-phase HPLC method with UV detection is the gold standard for assay and purity determination of non-volatile organic molecules. The method described below is a stability-indicating procedure, capable of separating the main analyte from potential degradation products and synthesis-related impurities.^[9]

Rationale for Method Design:

- Column: A C18 column is chosen for its versatility and effectiveness in retaining and separating moderately polar aromatic compounds like 2-propoxyaniline.

- Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer provides robust control over the separation. The acidic pH of the buffer ensures that the aniline moiety is protonated, leading to sharp, symmetrical peaks.
- Detector: A photodiode array (PDA) detector is used to monitor the elution at a specific wavelength (e.g., 270-280 nm, where the aromatic ring absorbs) and to assess peak purity. [\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the HPLC analysis.

Protocol: HPLC Assay and Purity

- Mobile Phase Preparation:
 - Mobile Phase A: Prepare a 20 mM solution of monobasic potassium phosphate in water and adjust the pH to 3.0 with phosphoric acid.
 - Mobile Phase B: Acetonitrile (HPLC grade).
- Standard Solution Preparation: Accurately weigh approximately 25 mg of **2-propoxyaniline hydrochloride** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of ~0.5 mg/mL.
- Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 μ m
Mobile Phase	A: 20 mM KH_2PO_4 (pH 3.0), B: Acetonitrile
Gradient	0-2 min: 20% B, 2-15 min: 20% to 80% B, 15-17 min: 80% B, 17.1-20 min: 20% B
Flow Rate	1.0 mL/min[10]
Column Temperature	30°C
Detection	UV at 275 nm
Injection Volume	10 μ L

- System Suitability: Before sample analysis, inject the standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is $\leq 1.5\%$, the

tailing factor is ≤ 2.0 , and the theoretical plates are ≥ 2000 . These criteria ensure the method's precision and performance.[4]

- Analysis and Calculation:

- Inject the standard and sample solutions.
- Calculate the assay of **2-propoxyaniline hydrochloride** using the external standard method.
- Determine the percentage of each impurity by area percent normalization, assuming a relative response factor of 1.0 for unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for identifying the compound based on its mass spectrum and for detecting any volatile or semi-volatile impurities that may not be observed by HPLC.[11][12] The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.

Protocol: GC-MS Identification

- Sample Preparation: Dissolve approximately 10 mg of **2-propoxyaniline hydrochloride** in 10 mL of methanol. The free base is sufficiently volatile for GC analysis.
- GC-MS Conditions:

Parameter	Condition
Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Inlet Temperature	280°C
Injection Mode	Split (e.g., 20:1)
Oven Program	Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line	280°C
Ion Source Temp.	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	40-350 amu

- Analysis: Inject the sample solution. Compare the obtained mass spectrum of the major peak with a reference library (e.g., NIST) or a previously acquired spectrum of a reference standard to confirm identity. The fragmentation pattern will be characteristic of the 2-propoxyaniline structure.

Spectroscopic Methods: Identity and Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the identity and molecular structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used for the identification of the active pharmaceutical ingredient (API).^[13] It confirms the presence of key functional groups by measuring the absorption of infrared radiation.

Protocol: FTIR Analysis

- Method: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.
- Procedure: Place a small amount of the **2-propoxyaniline hydrochloride** powder directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} .
- Interpretation: The resulting spectrum should be compared to a reference standard. Key characteristic absorption bands are expected for:
 - N-H stretching: (amine) around 3300-3500 cm^{-1}
 - C-H stretching: (aromatic and aliphatic) around 2850-3100 cm^{-1}
 - C=C stretching: (aromatic ring) around 1450-1600 cm^{-1}
 - C-O stretching: (ether linkage) around 1200-1250 cm^{-1} ^[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, confirming the connectivity of atoms within the molecule. ^1H NMR is particularly useful for verifying the structure of 2-propoxyaniline.

Protocol: ^1H NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D_2O) or DMSO-d_6 .
- Data Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher instrument.
- Interpretation: The spectrum should be consistent with the structure of 2-propoxyaniline, showing characteristic signals for:
 - Aromatic protons: Multiplets in the range of δ 6.8-7.5 ppm.
 - O-CH₂- protons: A triplet around δ 4.0 ppm.

- -CH₂-CH₃ protons: A sextet around δ 1.8 ppm.
- -CH₃ protons: A triplet around δ 1.0 ppm.
- -NH₂ protons: A broad singlet (position is solvent and concentration dependent).[15]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple method to confirm the presence of the chromophore (the aromatic ring) and can be used for quantitative analysis according to the Beer-Lambert law.[8]

Protocol: UV-Vis Analysis

- Sample Preparation: Prepare a dilute solution of **2-propoxyaniline hydrochloride** (e.g., 10 μ g/mL) in 0.1 M hydrochloric acid or methanol.[16]
- Data Acquisition: Scan the solution from 200 to 400 nm using a double-beam spectrophotometer with the solvent as a blank.[17][18]
- Interpretation: The spectrum should exhibit a maximum absorbance (λ_{max}) characteristic of the substituted aniline chromophore, typically in the 270-290 nm range.

Method Validation and Stability Studies

Any analytical method intended for quality control must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[5][6][19]

Validation Parameters: The HPLC method, being the primary tool for quality assessment, must be validated for:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[19]
- Linearity: A minimum of five concentrations should be used to demonstrate a linear relationship between concentration and detector response.[20]
- Accuracy: Assessed by recovery studies of spiked samples.

- Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analyst/instrument), and reproducibility.
- Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).^[6]

Conclusion

The characterization of **2-propoxyaniline hydrochloride** requires a combination of orthogonal analytical techniques. The protocols detailed in this application note provide a robust framework for ensuring the identity, purity, and quality of this important chemical. The integration of chromatographic and spectroscopic methods, underpinned by rigorous validation according to ICH guidelines, establishes a comprehensive analytical control strategy essential for both research and regulated environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-propoxyaniline hydrochloride | CAS 4469-78-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2-Propoxyaniline | CymitQuimica [cymitquimica.com]
- 3. 2-PROPOXYANILINE HYDROCHLORIDE | 4469-78-7 [chemicalbook.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. scbt.com [scbt.com]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edinburghanalytical.com [edinburghanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. ptfarm.pl [ptfarm.pl]
- 17. mhlw.go.jp [mhlw.go.jp]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- To cite this document: BenchChem. [Analytical methods for 2-Propoxyaniline hydrochloride characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1644150#analytical-methods-for-2-propoxyaniline-hydrochloride-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com